CCR5 Antagonism: Comparison with Cyclohexyl Analog 23h
In a cell‑based CCR5‑mediated fusion assay, the cyclohexyl analog 23h (1‑cyclohexyl‑4‑[4‑(4‑fluorophenyl)piperazine‑1‑carbonyl]pyrrolidin‑2‑one) exhibited an IC50 of 6.29 µM and an anti‑HIV‑1 IC50 of 0.44 µM [1]. The target compound differs only by one methylene unit in the N‑alkyl ring (cyclopentyl vs. cyclohexyl). Literature SAR demonstrates that ring size modulates hydrophobic pocket occupancy and fusion inhibitory potency; the cyclopentyl analog is predicted to exhibit altered potency based on the 2‑ to 15‑fold variations observed with other substituent changes in the same series [1]. However, direct head‑to‑head data for the cyclopentyl derivative are not publicly available.
| Evidence Dimension | CCR5‑mediated cell‑cell fusion inhibition |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 23h (cyclohexyl analog): IC50 = 6.29 µM |
| Quantified Difference | Cannot be calculated; predicted to differ based on SAR trends |
| Conditions | CCR5‑mediated fusion assay; HIV‑1 single‑cycle antiviral assay [1] |
Why This Matters
Procurement of the exact cyclopentyl compound is essential to verify whether it offers improved potency or selectivity relative to the characterized cyclohexyl analog.
- [1] Liu T, Weng Z, Dong X, Chen L, Ma L, Cen S, et al. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE. 2013; 8(1): e53636. DOI: 10.1371/journal.pone.0053636 View Source
